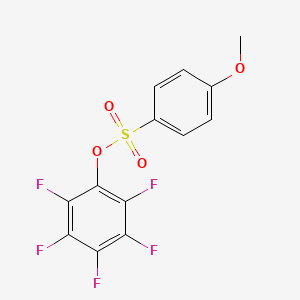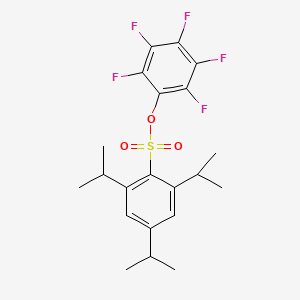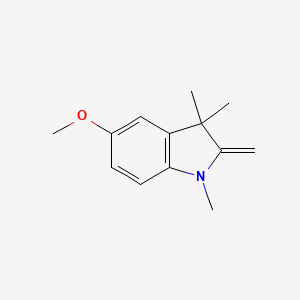
5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Übersicht
Beschreibung
5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is a chemical compound that is part of the indoline family, which are heterocyclic organic compounds. The indoline structure is characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The specific compound is further modified with methoxy and methyl groups, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 5-substituted 2-methyl- and 2-methyleneindolines, such as 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, can be achieved through the use of addition products of dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline. These addition products serve as reagents for synthesizing various derivatives, including 1,2,3,3-tetramethyl-3H-indolium salts. The process typically involves the removal of the protecting phosphorus group by the addition of mineral acids .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline includes a benzene ring fused to a nitrogen-containing five-membered ring, which is a characteristic of the indoline scaffold. The methoxy group at the 5-position and the trimethyl groups at the 1 and 3 positions are significant substituents that affect the electronic distribution and steric hindrance within the molecule. These modifications can alter the molecule's reactivity and interaction with other chemical entities.
Chemical Reactions Analysis
The chemical reactions involving 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline are not explicitly detailed in the provided papers. However, the synthesis process mentioned in paper suggests that the compound can participate in reactions that lead to the formation of indolium salts and their derivatives. The reactivity of the methylene group adjacent to the nitrogen in the indoline ring can be a key site for chemical transformations.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Applications
Pharmacological research has focused on compounds structurally related to 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, exploring their potential in treating diseases and understanding their mechanisms of action. For instance, studies on serotonin receptor ligands have highlighted the potential role of these compounds in treating neurological disorders and enhancing cognitive functions. Similarly, investigations into antimalarial agents have shed light on the metabolism and efficacy of 8-aminoquinoline derivatives, indicating their significant role in combating malaria with specific considerations for safety and side effects (Strother et al., 1981).
Material Science and Polymer Applications
In the realm of materials science, the exploration of phosphorus-containing polymers has opened new avenues for biomedical applications. These materials, known for their biocompatibility and resistance to protein adsorption, are being investigated for their utility in dentistry, regenerative medicine, and drug delivery systems. Such studies underscore the importance of incorporating phospholipid groups into polymers to mimic biological membranes, thereby enhancing their application in the biomedical field (Monge et al., 2011).
Sunscreen Allergens and Photochemistry
Research on sunscreen components has identified certain compounds as potential allergens and photoallergens, emphasizing the need for continuous evaluation and testing of sunscreen ingredients to mitigate allergic reactions and enhance UV protection (Schauder & Ippen, 1997). These studies contribute to a better understanding of how specific chemical structures relate to toxicity and behavior in laboratory animals, further informing safety assessments and regulatory guidelines for cosmetic and pharmaceutical products.
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methoxy-1,3,3-trimethyl-2-methylideneindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWEEHVMWADRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189526 | |
| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |
CAS RN |
35976-46-6 | |
| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35976-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035976466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3,3-trimethyl-2-methyleneindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



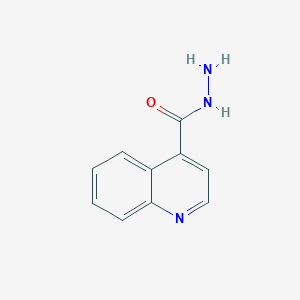



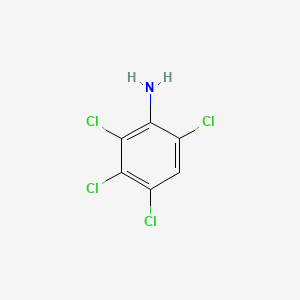
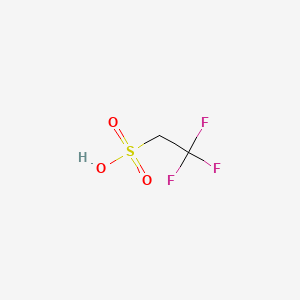

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)

